molecular formula C17H20N2O5S B300968 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B300968
M. Wt: 364.4 g/mol
InChI Key: FWRWLDYRGHRXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DHP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential use as a therapeutic agent. DHP has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. In cancer cells, 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis and inhibit the growth of cancer cells. 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential therapeutic applications. 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential as a cancer treatment and for neurodegenerative diseases. Additionally, 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its lack of specificity. 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit various enzymes and signaling pathways, which can make it difficult to determine its specific mechanism of action.

Future Directions

There are several future directions for research on 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. Additionally, future research could focus on determining the specific mechanism of action of 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and identifying its molecular targets. Finally, future research could explore the potential of 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a drug delivery system, as it has been shown to have low toxicity and high solubility.

Synthesis Methods

The synthesis of 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of ethyl acetoacetate with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. This reaction yields 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, which is then oxidized to 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione using hydrogen peroxide and sodium hydroxide.

Scientific Research Applications

1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential use in various therapeutic applications, including cancer treatment and neurodegenerative diseases. In cancer treatment, 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis. 1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and Huntington's disease, as it has been shown to have neuroprotective effects.

properties

Product Name

1,3-diethyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

1,3-diethyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H20N2O5S/c1-5-18-15(21)11(16(22)19(6-2)17(18)25)7-10-8-12(23-3)14(20)13(9-10)24-4/h7-9,20H,5-6H2,1-4H3

InChI Key

FWRWLDYRGHRXOT-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N(C1=S)CC

Origin of Product

United States

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